2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide
Overview
Description
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a dichlorophenoxy group, an iodopyridinyl group, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This can be achieved by reacting 2,4-dichlorophenol with a suitable halogenating agent.
Introduction of the iodopyridinyl group: This step involves the iodination of a pyridine derivative, followed by methylation.
Amidation reaction: The final step is the coupling of the dichlorophenoxy intermediate with the iodopyridinyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the propanamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the scale of production and the intended application of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyridine ring.
Reduction: Reduction reactions could target the amide group, potentially converting it to an amine.
Substitution: The dichlorophenoxy and iodopyridinyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Agriculture: Possible use as a herbicide or pesticide.
Materials Science: Utilization in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In agriculture, it could inhibit essential biological pathways in target organisms.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A well-known herbicide.
N-(5-iodo-6-methyl-2-pyridinyl)acetamide: A related compound with a similar structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide is unique due to the combination of its dichlorophenoxy and iodopyridinyl groups, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-iodo-6-methylpyridin-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2IN2O2/c1-8-12(18)4-6-14(19-8)20-15(21)9(2)22-13-5-3-10(16)7-11(13)17/h3-7,9H,1-2H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQGYOVPZFZOQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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